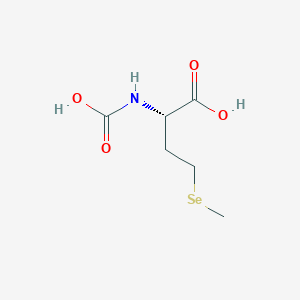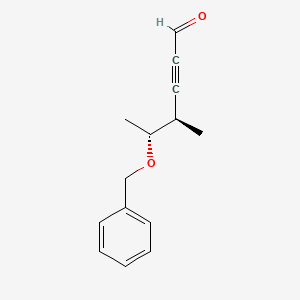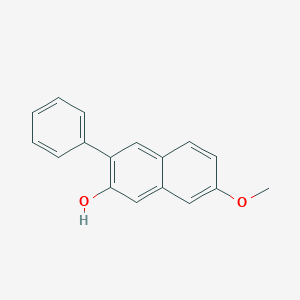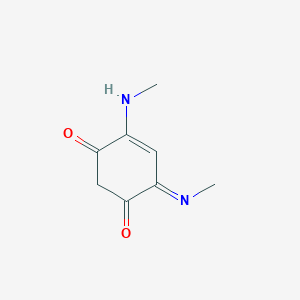
(2S)-2-(Carboxyamino)-4-(methylselanyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(Carboxyamino)-4-(methylselanyl)butanoic acid is an organic compound that belongs to the class of selenoamino acids This compound is characterized by the presence of a carboxyamino group and a methylselanyl group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(Carboxyamino)-4-(methylselanyl)butanoic acid typically involves the incorporation of selenium into an amino acid structure. One common method is the selenation of a suitable precursor, such as a butanoic acid derivative, using selenium reagents under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts to facilitate the selenation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(Carboxyamino)-4-(methylselanyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The methylselanyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenoxide back to the methylselanyl group.
Substitution: The carboxyamino group can participate in nucleophilic substitution reactions, leading to the formation of amides or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylselanyl group can yield selenoxide or selenone derivatives, while substitution reactions can produce various amides or esters.
Scientific Research Applications
(2S)-2-(Carboxyamino)-4-(methylselanyl)butanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex selenoamino acids and selenoproteins.
Biology: Studied for its role in biological systems, particularly in the context of selenium metabolism and its incorporation into selenoproteins.
Medicine: Investigated for its potential therapeutic applications, including its antioxidant properties and its role in preventing oxidative stress-related diseases.
Industry: Utilized in the development of selenium-containing materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of (2S)-2-(Carboxyamino)-4-(methylselanyl)butanoic acid involves its incorporation into biological systems where it can exert its effects. The compound can be incorporated into selenoproteins, which play crucial roles in various cellular processes, including antioxidant defense and redox regulation. The molecular targets and pathways involved include the incorporation of selenium into the active sites of enzymes, enhancing their catalytic activity and stability.
Comparison with Similar Compounds
Similar Compounds
Selenomethionine: Another selenoamino acid with a similar structure but with a selenomethyl group instead of a methylselanyl group.
Selenocystine: A dimeric form of selenocysteine with a diselenide bond.
Uniqueness
(2S)-2-(Carboxyamino)-4-(methylselanyl)butanoic acid is unique due to its specific structure, which combines a carboxyamino group with a methylselanyl group. This unique combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
918887-83-9 |
|---|---|
Molecular Formula |
C6H11NO4Se |
Molecular Weight |
240.13 g/mol |
IUPAC Name |
(2S)-2-(carboxyamino)-4-methylselanylbutanoic acid |
InChI |
InChI=1S/C6H11NO4Se/c1-12-3-2-4(5(8)9)7-6(10)11/h4,7H,2-3H2,1H3,(H,8,9)(H,10,11)/t4-/m0/s1 |
InChI Key |
NLKBZKXJIWKXEV-BYPYZUCNSA-N |
Isomeric SMILES |
C[Se]CC[C@@H](C(=O)O)NC(=O)O |
Canonical SMILES |
C[Se]CCC(C(=O)O)NC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(2-Chloroethyl)phenyl]octan-1-one](/img/structure/B14203902.png)
![2-[10-(Phenylsulfanyl)hexadeca-7,9-dien-7-YL]pyridine](/img/structure/B14203909.png)

![9-[4-(Diphenylamino)phenyl]-10-methylacridin-10-ium](/img/structure/B14203923.png)


![Ethyl 2-[(1,3-benzothiazol-2-yl)sulfanyl]tetradecanoate](/img/structure/B14203949.png)
![Benzoic acid, 4-[2-[(2,2-diethoxyethyl)thio]ethyl]-, methyl ester](/img/structure/B14203955.png)
![Benzamide, 5-bromo-2-[(4-chlorobenzoyl)amino]-](/img/structure/B14203978.png)
![Methanone, phenyl[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14203987.png)

![1,3-Benzenediamine, N,N'-bis[4-(3-bromophenyl)-5-methyl-2-thiazolyl]-](/img/structure/B14203993.png)

